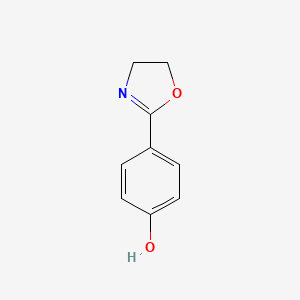

Phenol oxazoline

Übersicht

Beschreibung

Phenol Oxazoline is a compound with the molecular formula C9H9NO2 . It is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . It has a molecular weight of 163.17 g/mol .

Synthesis Analysis

The synthesis of oxazolines has been a subject of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been classified based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . The synthesis of oxazolines from amino alcohols and carboxylic acid involves a nucleophilic attack and an intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of Phenol Oxazoline consists of a five-membered heterocyclic ring with one nitrogen and one oxygen atom . The IUPAC name for Phenol Oxazoline is 4-(4,5-dihydro-1,3-oxazol-2-yl)phenol .

Chemical Reactions Analysis

Oxazoline-based compounds have been used in various chemical reactions. For instance, they have been used in the synthesis of coatings . Oxazoline undergoes cationic self-crosslinking polymerization to build up a network based on urethane and amide moieties .

Physical And Chemical Properties Analysis

Phenol Oxazoline has a molecular weight of 163.17 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 41.8 Ų .

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

Phenol Oxazoline has significant applications in the field of pharmaceuticals . The oxazoline moiety is a key component in many biologically active compounds. It’s used in the synthesis of various drugs due to its diverse biological properties .

Industrial Applications

In the industrial sector, Phenol Oxazoline is used in various processes . Its unique chemical properties make it suitable for a range of applications, including as a component in certain manufacturing processes .

Natural Product Chemistry

Phenol Oxazoline plays a crucial role in natural product chemistry . It’s used in the synthesis of various natural products, contributing to the diversity and complexity of these substances .

Polymers

In the field of polymers, Phenol Oxazoline is used in the creation of various polymer structures . Its unique chemical structure allows it to form polymers with specific properties, making it a valuable tool in polymer chemistry .

Catalysts

Phenol Oxazoline is used in the development of new oxazoline-based catalysts . These catalysts can be used in various chemical reactions, improving their efficiency and selectivity .

Coordination Chemistry

In coordination chemistry, materials containing a phenol unit appended to an oxazoline ring have shown significant potential . These materials can be chiral or achiral in nature, and their binding motifs and catalytic potency are subjects of ongoing research .

Chiral Auxiliaries

Phenol Oxazoline has been widely applied as chiral auxiliaries . These are compounds that enable the formation of chiral molecules in reactions that would otherwise produce racemic mixtures .

Building Blocks

Phenol Oxazoline serves as a building block in the synthesis of various other compounds . Its unique structure makes it a versatile component in the creation of a wide range of substances .

Wirkmechanismus

Target of Action

Phenol Oxazoline, like other oxazoline derivatives, has been found to exhibit a wide spectrum of biological activities . , and they have been used in the synthesis of various medicinal compounds.

Mode of Action

Oxazoline-based antimicrobial polymers have been shown to disrupt cell membranes and potentially interact with bacterial dna

Biochemical Pathways

Phenolic compounds, which include phenol oxazoline, are known to be biosynthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds.

Pharmacokinetics

The synthesis of oxazolines has been reported, suggesting that these compounds can be prepared in a stereospecific manner . This could potentially impact the bioavailability of Phenol Oxazoline, but more research is needed to confirm this.

Result of Action

Oxazoline derivatives have been reported to have various biological activities, including antimicrobial , anticancer , and anti-inflammatory effects

Action Environment

The synthesis of oxazolines has been reported to be carried out under specific conditions , suggesting that the environment might play a role in the action of Phenol Oxazoline.

Safety and Hazards

Zukünftige Richtungen

There is ongoing research into the use of oxazoline-based compounds in various applications. For instance, a nanoconfinement strategy has been reported to alter the carbon transfer pathway of phenol removal from ring opening route to oligomerization route . This could represent a new technology for the coatings industry .

Eigenschaften

IUPAC Name |

4-(4,5-dihydro-1,3-oxazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISDUCORJHLMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001989 | |

| Record name | 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol oxazoline | |

CAS RN |

81428-58-2 | |

| Record name | Phenol oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405254 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does phenol oxazoline interact with human rhinovirus 14 (HRV14), and what are the downstream effects?

A1: Studies show that fragments of antiviral compounds containing phenol oxazoline bind to the hydrophobic β-barrel (WIN pocket) of the HRV14 capsid protein VP1. [] This binding induces conformational changes in the virus similar to those caused by larger, active antiviral compounds. [] These changes, while providing a small degree of virion stabilization, are unlikely to inhibit viral attachment. []

Q2: Can you provide details on the structural characterization of phenol oxazoline?

A2: While a specific molecular formula and weight for a general “phenol oxazoline” structure cannot be provided due to the potential for various substitutions on the phenol ring and oxazoline ring, general structural information can be outlined. Phenol oxazoline compounds contain a phenol group directly attached to an oxazoline ring. Various spectroscopic techniques are employed to characterize these compounds, including:

- NMR Spectroscopy (1H NMR and 13C NMR): Provides detailed information about the structure and connectivity of atoms within the molecule. [, , , , ]

- Mass Spectrometry (MS): Determines the molecular weight and provides insights into the fragmentation pattern of the molecule. [, , ]

Q3: What are the catalytic properties and applications of phenol oxazoline compounds?

A3: Phenol oxazoline ligands, particularly when complexed with metals like rhenium(V), can act as catalysts in various reactions. [] For instance, they have shown activity in:

- Cyclooctene epoxidation: This reaction involves the formation of an epoxide ring on the cyclooctene molecule, which is a valuable intermediate in organic synthesis. []

- Perchlorate reduction: This reaction involves the reduction of perchlorate ions, which are environmental contaminants. []

Q4: How does the structure of phenol oxazoline relate to its activity (SAR)?

A4: Studies on phenol oxazoline derivatives, particularly those complexed with metals like rhenium(V), highlight the impact of structural modifications on catalytic activity. [] The presence and position of functional groups on the phenol ring, such as methoxy or nitro groups, directly influence the compound's effectiveness in reactions like cyclooctene epoxidation and perchlorate reduction. [] Furthermore, the stereochemistry of the complex, specifically the arrangement of the oxazoline nitrogen atoms around the metal center (N,N-cis vs. N,N-trans), also impacts catalytic behavior. []

Q5: Has phenol oxazoline been explored for iron sensing applications?

A5: Yes, researchers have explored the use of phenol oxazoline as a potential iron sensor, drawing inspiration from naturally occurring microbial siderophores. [, ] Tripodal molecules containing three phenol oxazoline units have been synthesized as biomimetic analogues of these siderophores. [] These tripodal structures exhibit fluorescence properties that change upon binding iron (III), allowing for the detection of iron in solution. [] The sensitivity of these systems is comparable to some of the best chemosensors based on natural peptide siderophores. []

Q6: What is known about the stability and formulation of phenol oxazoline compounds?

A6: While specific stability data for a general "phenol oxazoline" structure is not available in the provided research, it's important to note that stability is influenced by the specific substitutions on the phenol and oxazoline rings, as well as environmental factors.

Q7: Are there any analytical methods used to study phenol oxazoline?

A7: Yes, various analytical techniques are employed to characterize and study phenol oxazoline and its derivatives. These include:

- X-ray crystallography: Used to determine the three-dimensional structure of phenol oxazoline complexes, providing valuable information about bond lengths, angles, and spatial arrangement of atoms. [, , ]

- UV-Vis Spectroscopy: Used to study the electronic transitions within the molecule, providing information about its light absorption properties. []

- Electrochemistry (Cyclic Voltammetry): Provides insights into the electron transfer properties and redox behavior of the compound, particularly relevant for studying its catalytic activity. []

Q8: What is the historical context of phenol oxazoline in scientific research?

A8: Phenol oxazoline and its derivatives have a rich history in various fields of chemistry, including:

- Asymmetric Synthesis: Chiral phenol oxazoline ligands have played a significant role in developing enantioselective catalytic reactions, earning a prominent place in organic chemistry. [, , ]

- Medicinal Chemistry: Phenol oxazoline scaffolds have been explored in medicinal chemistry due to their potential biological activity. For instance, they have been incorporated into analogs of mycobactins, compounds with potential as iron-chelating therapeutic agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide](/img/structure/B1209621.png)